molecular formula C10H18F2N2O2 B13481658 Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate

Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13481658
M. Wt: 236.26 g/mol
InChI Key: SPVLYYWTWMUWDD-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C10H18F2N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoromethyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethyl-substituted pyrrolidine derivative. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or heteroaryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy. The pyrrolidine ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of a difluoromethyl group and a pyrrolidine ring, which imparts distinct chemical properties and potential biological activities. The presence of the tert-butyl carbamate group can also influence its reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3,(H,14,15)

InChI Key

SPVLYYWTWMUWDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(F)F

Origin of Product

United States

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